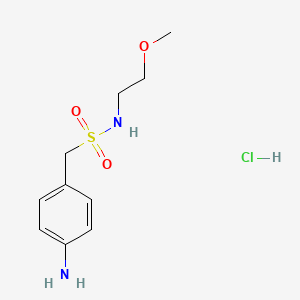
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate, also known as TATPC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized using various methods. TATPC has been found to have potential applications in the field of medicinal chemistry, specifically in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO is due to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters. This compound has also been reported to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its inhibitory activity against various enzymes makes it a useful tool for studying the regulation of neurotransmitters in the brain. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and selectivity for specific enzymes. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of other neurological disorders, such as stroke and traumatic brain injury. Additionally, the potential use of this compound as a lead compound for the development of novel drugs for the treatment of neurological disorders should be explored.
Synthesemethoden
The synthesis of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been achieved using various methods, including the reaction of 2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of trifluoroacetic acid (TFA), as well as the reaction of 2-aminopiperidine with tert-butyl 2-(trifluoromethyl)acrylate in the presence of palladium on carbon (Pd/C) catalyst. The yield of this compound obtained from these methods ranges from 60-70%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXRKSZKSSAJU-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)

![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

